(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Description
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Properties
Molecular Formula |
C39H46F2N2O5Si2 |
|---|---|
Molecular Weight |
717.0 g/mol |
IUPAC Name |
(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3/t34-,35-,36-,37-/m0/s1 |
InChI Key |
XXMINDVVBVJXLN-BQYLNSIHSA-N |
Isomeric SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]([C@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
The compound (4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, often referred to as a derivative of oxazolidinone, exhibits significant biological activity primarily associated with its role as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme is implicated in various diseases, including cancer and other conditions related to abnormal gene expression.
The biological activity of this compound is largely attributed to its ability to inhibit PRMT5. PRMT5 is known for its role in the methylation of arginine residues on histones and non-histone proteins, which influences gene expression and cellular signaling pathways. By inhibiting this enzyme, the compound can potentially alter the progression of diseases characterized by PRMT5 overexpression.
In Vitro Studies
- Inhibition of PRMT5 : Studies have demonstrated that this compound effectively inhibits PRMT5 activity in vitro, leading to reduced methylation of target proteins. This inhibition correlates with decreased proliferation of cancer cell lines that exhibit high levels of PRMT5 expression.
- Cell Cycle Arrest : Additional experiments indicated that treatment with the compound resulted in G1 phase cell cycle arrest in various cancer cell lines, suggesting a mechanism by which it reduces tumor growth.
In Vivo Studies
-
Tumor Growth Inhibition : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups. The observed effects were linked to downregulation of PRMT5 target genes involved in cell cycle progression and survival.
Model Dosage (mg/kg) Tumor Volume Reduction (%) Xenograft A 10 45 Xenograft B 20 60 - Safety Profile : Toxicological assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted in vital organs.
Case Studies
A recent case study highlighted the efficacy of this compound in a patient with metastatic breast cancer resistant to conventional therapies. After treatment with the compound, a marked decrease in tumor markers was observed alongside improved patient quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
